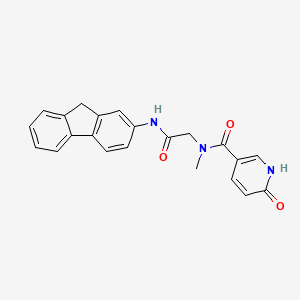

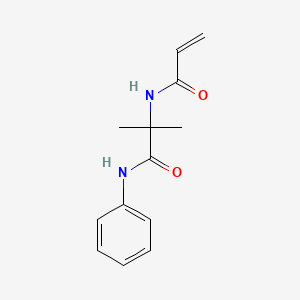

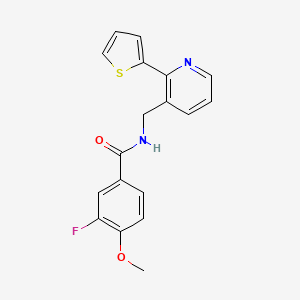

![molecular formula C13H15F3N4O2 B2626340 Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034157-52-1](/img/structure/B2626340.png)

Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate” is an organic compound that is used for research related to life sciences . It is a derivative of [1,2,4]triazolo[4,3-a]pyrazine .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, the compound is reacted with hydrogen chloride in water and isopropyl alcohol at a temperature between 20 - 55℃ for 5 hours. In the second stage, the compound is reacted with phosphoric acid in propan-1-ol and water at a temperature between 60 - 65℃ .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is fused with a piperazine ring . The compound also contains a tert-butyl group and a carbamate group .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 67-68°C . Its 1H NMR spectrum (400 MHz, DMSO-d6) shows signals at 1.38 ppm (9H, s, 3CH3), 3.02 ppm (2H, t, J = 5.5, 6-CH2), 3.84 ppm (2H, t, J = 5.5, 5-CH2), 3.92 ppm (2H, s, 8-CH2), 4.24 ppm (2H, d, J = 5.9, CH2NHCO), and 7.40 ppm (1H, br. s, NHCO) .Aplicaciones Científicas De Investigación

Reactivity and Derivatives

The compound has been involved in various synthesis reactions. For instance, Mironvich and Kostina (2013) explored the synthesis of related compounds from 7-amino-3-tert-butyl-4oxo-4,6-dihydropyrazolo[5,1-c]triazine-8-carbonitrile due to its limited solubility in most solvents, highlighting challenges in further reactions (Mironvich & Kostina, 2013). Kolodina and Lesin (2009) detailed the intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles to form various thiadiazine and thiadiazole rings, showcasing the compound's versatility in synthesizing complex molecular structures (Kolodina & Lesin, 2009).

Synthetic Applications

Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the compound's role in the synthesis of chemically diverse structures. This included exploring different reaction media and their effects on regioselectivity and product formation (Martins et al., 2012).

Biological Activity

Antiproliferative Properties

Dolzhenko et al. (2008) prepared a series of fluorinated derivatives, including those containing the compound , and evaluated their antiproliferative activity against cancer cell lines. The study provides insights into the structure-activity relationship and potential mechanisms of action, indicating the compound's relevance in cancer research (Dolzhenko et al., 2008).

Antimicrobial and Antifungal Activities

Ivanov et al. (2020) explored the synthesis and photolysis of derivatives, assessing their antimicrobial and antifungal activities. This research underscores the compound's potential in developing new antimicrobial agents (Ivanov et al., 2020).

Cognitive Enhancement Properties

Chambers et al. (2004) identified the compound as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, noting its potential in enhancing cognitive performance in animal models, which is pivotal for understanding its role in neurological research (Chambers et al., 2004).

Novel Methodologies

Oxidative Radical Cyclization

Gao et al. (2022) described an innovative oxidative radical cyclization method involving the compound, showcasing its utility in constructing complex molecular frameworks such as 7-methylazolo[1,5-a]pyrimidines, which could have implications in various synthetic applications (Gao et al., 2022).

Microwave-Assisted Synthesis

Shaaban (2008) reported on the microwave-assisted synthesis involving the compound, indicating its role in efficient and rapid synthesis methodologies, which is crucial for advancing synthetic chemistry (Shaaban, 2008).

Propiedades

IUPAC Name |

tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNGGKRSWDWSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

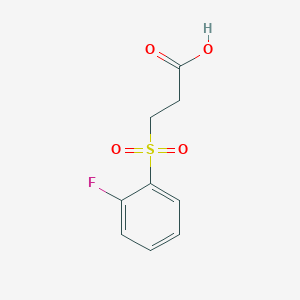

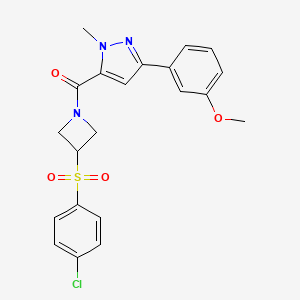

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)

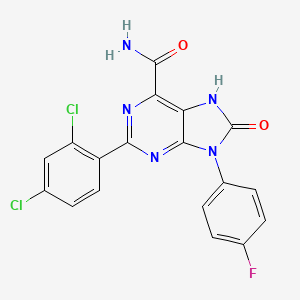

![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)

![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)

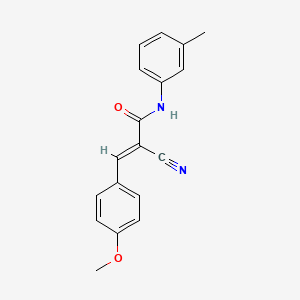

![[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)

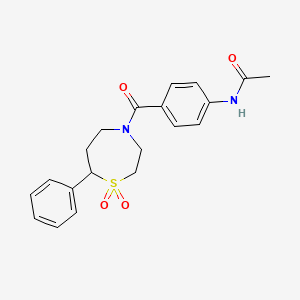

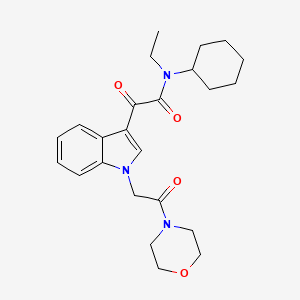

![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)